REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])[CH:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([O:11][CH2:12][C:13]([F:14])([F:15])[F:16])[CH:5]=1
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Name
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4-Nitro-2-(2,2,2-trifluoroethoxy)toluene
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Quantity
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2 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)C)OCC(F)(F)F
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
100 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)C)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |